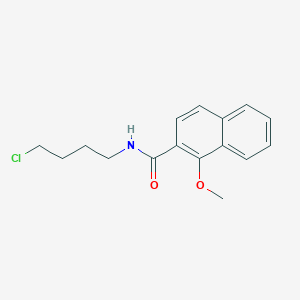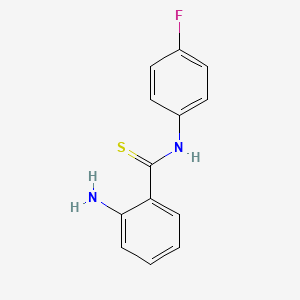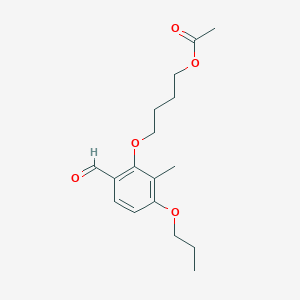![molecular formula C15H21NO4S B14221413 N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine CAS No. 828250-23-3](/img/structure/B14221413.png)
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a ketone functional group, and the amino acid methionine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine typically involves the reaction of 4-methoxybenzaldehyde with L-methionine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and protection/deprotection of functional groups. Common reagents used in this synthesis include sodium borohydride for reduction and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted analogs, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine is unique due to its combination of a methoxyphenyl group and the amino acid methionine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
828250-23-3 |
|---|---|
分子式 |
C15H21NO4S |
分子量 |
311.4 g/mol |
IUPAC名 |
(2S)-2-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H21NO4S/c1-20-12-5-3-11(4-6-12)14(17)7-9-16-13(15(18)19)8-10-21-2/h3-6,13,16H,7-10H2,1-2H3,(H,18,19)/t13-/m0/s1 |
InChIキー |
CSUZLVGOKVSCKH-ZDUSSCGKSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)CCN[C@@H](CCSC)C(=O)O |
正規SMILES |
COC1=CC=C(C=C1)C(=O)CCNC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



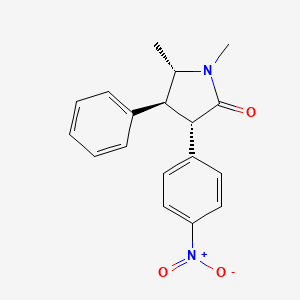

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
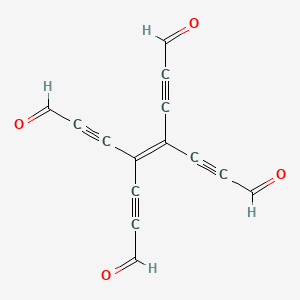
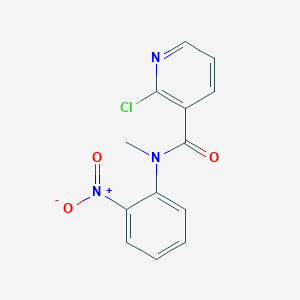
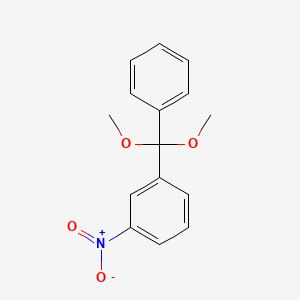
![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)
